2-(4-(Cyanomethyl)phenyl)acetic acid

Description

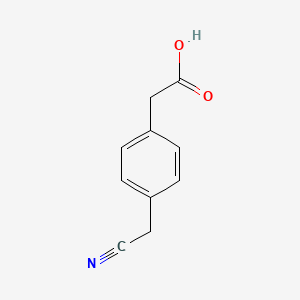

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(cyanomethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNURCAJNRPZEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300721 | |

| Record name | 4-(Cyanomethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56066-92-3 | |

| Record name | 4-(Cyanomethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56066-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyanomethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2 4 Cyanomethyl Phenyl Acetic Acid

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule efficiently by forming key bonds in the final steps. These approaches include creating the acetic acid side chain on a phenyl ring already bearing the cyanomethyl group, introducing the cyanomethyl moiety, or forming the carboxylic acid from a nitrile precursor.

Reaction of 4-(Cyanomethyl)phenyl Halides with Acetic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. One direct route to 2-(4-(cyanomethyl)phenyl)acetic acid involves the coupling of a 4-(cyanomethyl)phenyl halide with an acetic acid equivalent. For instance, a Suzuki coupling reaction can be employed to link an aryl halide with a suitable boron-containing reagent. While specific examples for this exact transformation are not extensively documented, analogous Csp2-Csp3 Suzuki couplings to produce substituted phenylacetic acids are known. inventivapharma.com This strategy would typically involve reacting 4-(cyanomethyl)bromobenzene with a protected form of an acetic acid enolate, such as a silyl (B83357) ketene (B1206846) acetal (B89532) or a boronate ester derived from an acetic acid ester, followed by a final hydrolysis step to yield the carboxylic acid.

Cyanation Reactions Leading to the Cyanomethyl Moiety

Cyanation reactions are fundamental for introducing the nitrile functional group. wikipedia.org In the context of synthesizing this compound, a key strategy involves the cyanation of a precursor such as an ester of 4-(halomethyl)phenylacetic acid. This transformation is typically achieved through a nucleophilic substitution (SN2) reaction where a halide is displaced by a cyanide ion. wikipedia.org

The reaction is generally carried out using an alkali metal cyanide, like sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). taylorandfrancis.com The choice of solvent is crucial as it helps to dissolve the cyanide salt and stabilize the transition state of the reaction, enhancing efficiency. In addition to simple alkali cyanides, other sources of the cyanide group can be used, sometimes in conjunction with transition metal catalysts to facilitate the reaction under milder conditions or with substrates that are less reactive. taylorandfrancis.comorganic-chemistry.org

Table 1: Common Cyanide Sources for Synthesis

| Cyanide Reagent | Typical Use | Catalyst Often Required |

|---|---|---|

| Sodium Cyanide (NaCN) | Nucleophilic substitution of alkyl halides | None for reactive halides |

| Potassium Cyanide (KCN) | Nucleophilic substitution of alkyl halides | None for reactive halides |

| Zinc Cyanide (Zn(CN)₂) | Cyanation of aryl and alkyl (pseudo)halides | Nickel or Palladium |

| Copper(I) Cyanide (CuCN) | Rosenmund-von Braun reaction (cyanation of aryl halides) | None (stoichiometric use) |

This table provides a summary of common reagents used in cyanation reactions relevant to organic synthesis.

Hydrolysis and Oxidation Strategies for Carboxylic Acid Formation

The final step in many synthetic routes to this compound is the generation of the carboxylic acid functional group. This is most commonly achieved through the hydrolysis of a nitrile precursor.

The conversion of a nitrile group to a carboxylic acid is a classic transformation in organic chemistry. libretexts.org For the synthesis of the target compound, a precursor such as 4-(cyanomethyl)phenylacetonitrile would be subjected to hydrolysis. This process can be effectively carried out under either acidic or alkaline conditions. libretexts.org

Acidic Hydrolysis : This method involves heating the nitrile under reflux with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orglibretexts.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org An advantage of this method is that the final product is the free carboxylic acid. libretexts.org

Alkaline Hydrolysis : Alternatively, the nitrile can be heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.orglibretexts.org This process initially forms the salt of the carboxylic acid (a carboxylate). libretexts.org To obtain the final free carboxylic acid, the reaction mixture must be neutralized and then acidified with a strong acid. libretexts.orglibretexts.org

Enzymatic Hydrolysis : A milder and more selective alternative to chemical hydrolysis is the use of enzymes. researchgate.net Enzymes like nitrilases can directly convert a nitrile to a carboxylic acid and ammonia (B1221849). researchgate.net Another enzymatic pathway involves a two-step process using nitrile hydratase to form an amide, followed by an amidase to hydrolyze the amide to the carboxylic acid. researchgate.net These biocatalytic methods operate under mild conditions and can be highly selective, making them valuable for complex syntheses. researchgate.net

Table 2: Comparison of Nitrile Hydrolysis Methods

| Method | Reagents/Catalyst | Conditions | Product Form | Notes |

|---|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Heat/Reflux | Carboxylic Acid | Direct formation of the free acid. libretexts.org |

| Alkaline Hydrolysis | Aqueous NaOH or KOH | Heat/Reflux | Carboxylate Salt | Requires a separate acidification step to yield the free acid. libretexts.org |

This table compares the common laboratory methods for the hydrolysis of nitriles to carboxylic acids.

Multi-step Synthetic Sequences

Multi-step syntheses provide flexibility and are often necessary when direct approaches are not feasible. These sequences build complexity step-by-step from a readily available starting material.

Exploiting the Phenylacetic Acid Backbone as a Starting Material

A logical and frequently employed strategy begins with a substituted phenylacetic acid and introduces the required functional groups. A common industrial approach for analogous compounds involves a sequence of chloromethylation, cyanation, and hydrolysis. google.com

A plausible route to this compound could start from 4-methylphenylacetic acid (p-tolylacetic acid). The synthesis would proceed through the following key steps:

Halogenation : The methyl group on the phenyl ring is first activated by converting it into a halomethyl group (-CH₂X, where X is typically Br or Cl). This is often achieved via a free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. The corresponding ester of 4-methylphenylacetic acid is often used to avoid complications with the acidic proton of the carboxylic acid.

Cyanation : The resulting 4-(bromomethyl)phenylacetic acid ester is then treated with a cyanide salt, such as NaCN, to displace the bromide and form the 4-(cyanomethyl)phenylacetic acid ester.

Hydrolysis : The final step is the hydrolysis of the ester group to yield the target carboxylic acid, this compound. This can be accomplished using either acidic or basic conditions as previously described.

This multi-step approach allows for the systematic construction of the molecule by leveraging well-established and reliable chemical transformations.

Strategic Introduction of the 4-(Cyanomethyl) Substituent

One common approach involves the functionalization of a pre-existing phenyl ring. For instance, a key intermediate such as 4-bromomethylphenylacetonitrile can be converted to the final product. A more direct method is the cyanation of a benzyl (B1604629) halide derivative. A well-established procedure for this transformation is the reaction of a substituted benzyl bromide with a cyanide salt. For example, the synthesis of a related phenylacetic acid derivative involved the reaction of 3,4,5-triphenylbenzyl bromide with potassium cyanide (KCN) in the presence of 18-crown-6 (B118740) in acetonitrile (B52724) (MeCN) under reflux conditions for 72 hours, achieving a yield of 64%. mdpi.com The crown ether is crucial for solubilizing the cyanide salt in the organic solvent and activating the cyanide anion for nucleophilic substitution.

Another strategy starts with a compound already containing the acetic acid side chain or a precursor, followed by the introduction of the cyanomethyl group. This typically involves the conversion of a different functional group. For example, a 4-halomethylphenylacetic acid ester could be reacted with a cyanide source like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN) under an inert atmosphere to prevent hydrolysis.

A multi-step synthesis route can also be employed, starting from a simpler substituted benzene (B151609). A patented method for a similar structure involves the nitration of a 4-substituted halobenzene, followed by nucleophilic substitution with ethyl cyanoacetate (B8463686) under alkaline conditions, reaction with hydrochloric acid to form the benzyl cyanide, and subsequent hydrolysis to yield the phenylacetic acid. google.com This highlights a strategy where the cyanomethyl and acetic acid moieties are constructed sequentially on the aromatic ring.

Table 1: Selected Methods for Cyanomethyl Group Introduction

| Starting Material | Reagent(s) | Conditions | Yield | Reference |

| 3,4,5-Triphenylbenzyl bromide | KCN, 18-crown-6, MeCN | Reflux, 72 h | 64% | mdpi.com |

| 4-Halomethylphenylacetic acid ester | KCN or TMSCN | Inert atmosphere, polar aprotic solvent (e.g., DMF) | - | |

| 2-X-5-substituted nitrobenzene | Ethyl cyanoacetate, Base; then HCl | 60-100°C | - | google.com |

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. This involves using safer solvents, employing catalytic methods to improve efficiency, and utilizing alternative energy sources like microwaves to reduce reaction times and energy consumption. monash.edu

Application of Environmentally Benign Solvents and Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents often pose health and environmental risks. iaph.in Green chemistry promotes the use of safer alternatives such as water, alcohols, polyethylene (B3416737) glycols (PEGs), and supercritical fluids like CO₂. monash.eduresearchgate.net

In the synthesis of phenylacetic acid derivatives, water has been successfully used as a solvent for certain reactions. For instance, palladium-catalyzed coupling reactions have been performed in aqueous media. researchgate.net The oxidative conversion of vinylarenes to phenylacetic acids has been demonstrated in a mixture of 1,2-dimethoxyethane (B42094) (DME) and water. rsc.org Alcohols such as methanol (B129727) and ethanol (B145695) are also considered greener solvents and are frequently used. chemicalbook.com The synthesis of hydrazide-hydrazones of phenylacetic acid has been carried out in ethanol. ijpsr.com

Bio-derived solvents like glycerol (B35011) and ethyl lactate (B86563) are gaining attention due to their biodegradability and low toxicity. monash.edu The ideal "green" reaction would use no solvent at all, but when a solvent is necessary, choosing one with a better environmental profile is a key principle of sustainable synthesis. monash.edu

Table 3: Classification of Selected Solvents based on Green Chemistry Principles

| Class | Examples | Rationale | Reference(s) |

| Recommended | Water, Ethanol, Methanol, Ethyl Lactate, Polyethylene Glycols (PEGs) | Low toxicity, biodegradable, renewable sources | monash.eduacs.org |

| Usable | Acetonitrile (MeCN), Toluene, Dimethylformamide (DMF) | Useful properties but with some health or environmental concerns | acs.org |

| Undesirable | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride (CCl₄) | High toxicity, environmental persistence, carcinogenic potential | mdpi.com |

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic processes are a cornerstone of green chemistry because they allow reactions to proceed with high efficiency and selectivity using only a small amount of catalyst, which reduces waste. researchgate.net For the synthesis of this compound and its precursors, several catalytic methods are applicable.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. inventivapharma.com A synthetic strategy for phenylacetic acid derivatives utilized a Suzuki coupling between an aryl boronic acid and an alkyl halide. inventivapharma.com The efficiency of such reactions can be sensitive to the choice of base, with potassium carbonate (K₂CO₃) showing good results in some cases. inventivapharma.com The use of specific palladium precatalysts and ligands, such as BrettPhosPd complexes, has been shown to be essential for the success of challenging coupling reactions involving nitriles. nih.gov

Metal-free catalysis offers an even greener alternative. An example is the oxidative conversion of 4-vinylphenylacetonitrile (a precursor to the target molecule) to this compound using molecular iodine (I₂) as a catalyst and oxone as the terminal oxidant in an environmentally benign solvent system. rsc.org Lewis acids, such as iron(III) chloride or indium(III) chloride, can also serve as catalysts in reactions to produce phenylacetic acid derivatives. google.com

Table 4: Examples of Catalytic Systems in Phenylacetic Acid Synthesis

| Reaction Type | Catalyst System | Substrates | Solvent | Key Feature | Reference(s) |

| Suzuki Coupling | Pd(OAc)₂, P(Nap)₃, K₂CO₃ | Aryl boronic acid + Ethyl bromoacetate | THF | Csp²-Csp³ bond formation | inventivapharma.com |

| Oxidative Cleavage | I₂ (10 mol%), Oxone | Styrene derivative | DME / Water | Metal-free C-C bond cleavage | rsc.org |

| Alkene Difunctionalization | BrettPhosPd(allyl)(Cl) | 2-Allylphenyl triflate + Alkyl nitrile | Dioxane | Synthesis of cyanomethyl-substituted rings | nih.gov |

| Ether Cleavage | Iron(III) oxide or Indium(III) chloride | Phenyl acetic acid ether derivative | Toluene | Lewis acid catalysis | google.com |

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful technology in organic synthesis to accelerate chemical reactions. nih.gov Compared to conventional heating, microwave energy provides rapid, uniform heating of the reaction mixture, which can lead to dramatically shorter reaction times, improved yields, and higher product purity. nih.govresearchgate.net

The synthesis of various heterocyclic compounds and derivatives related to phenylacetic acid has been successfully optimized using microwave assistance. For example, the decarboxylative condensation of isatins with cyanoacetic acid to form 2-oxindole derivatives was achieved in 5-10 minutes with yields up to 98% under microwave irradiation, a significant improvement over conventional methods. nih.gov Similarly, the synthesis of hydrazide-hydrazones of phenylacetic acid was effectively performed using microwaves. mdpi.com These examples demonstrate the potential of microwave technology to optimize the synthesis of this compound by reducing energy consumption and improving process efficiency.

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction

| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Isatin condensation with cyanoacetic acid | Conventional | 100 | 2 h | 65 | nih.gov |

| Isatin condensation with cyanoacetic acid | Microwave (Method A) | - | 2 min | 77 | nih.gov |

| Isatin condensation with cyanoacetic acid | Microwave (Method B) | - | 5 min | 98 | nih.gov |

Yield Optimization and Reaction Condition Studies

In the cyanomethylation step, the choice of cyanide source and reaction conditions is critical. Using potassium cyanide with a phase-transfer catalyst or a crown ether in a polar aprotic solvent like DMF can enhance reaction efficiency by improving the solubility and nucleophilicity of the cyanide ion. mdpi.com

For catalytic reactions, such as Suzuki couplings, the yield is highly dependent on the specific palladium catalyst, ligand, and base used. Studies have shown that for electron-withdrawing groups on the aryl ring, the choice of base can significantly impact the outcome, with K₂CO₃ sometimes providing better results than other bases like K₃PO₄. inventivapharma.com Temperature also plays a crucial role; in one Pd-catalyzed coupling, yields decreased at temperatures below 80°C. nih.gov

The final hydrolysis of a nitrile precursor to the carboxylic acid is a standard transformation. The classic method involves heating with a strong acid like sulfuric acid or a strong base. orgsyn.org The yield for the hydrolysis of benzyl cyanide to phenylacetic acid with sulfuric acid can be around 80%. orgsyn.org

The application of microwave irradiation can also be a powerful tool for yield optimization, often providing higher yields in significantly shorter times compared to conventional heating methods. nih.gov A systematic study of these parameters allows for the development of a robust and high-yielding synthetic route suitable for large-scale production.

Table 6: Influence of Reaction Conditions on Yield for Key Synthetic Steps

| Step/Reaction | Reagents/Conditions | Yield | Observations | Reference(s) |

| Cyanation | KCN, 18-crown-6, MeCN, reflux | 64% | Crown ether is essential for activating KCN in an organic solvent. | mdpi.com |

| Suzuki Coupling | Pd(OAc)₂, P(Nap)₃, K₂CO₃, THF | 20% | Yield was lower for substrates with electron-withdrawing groups. Base selection is critical. | inventivapharma.com |

| Nitrile Hydrolysis | H₂SO₄, H₂O, heat | ~80% | A standard, high-yielding method for converting nitriles to carboxylic acids. | orgsyn.org |

| Pd-Catalyzed Coupling | BrettPhosPd(allyl)(Cl), Cs₂CO₃, Dioxane, 80°C | 47% | Pre-formed catalyst complex and specific conditions were crucial for moderate yield. | nih.gov |

Temperature and Solvent Effects on Reaction Outcomes

The choice of temperature and solvent is paramount in the synthesis of phenylacetic acid derivatives, directly impacting reaction rates, equilibrium positions, and the formation of byproducts.

Temperature Effects: Reaction temperature is a critical lever for controlling the kinetics of the synthesis. For the hydrolysis of a nitrile group, a common step in synthesizing carboxylic acids, elevated temperatures are typically required to drive the reaction to completion. For instance, in related preparations, reactions are often conducted at reflux temperatures ranging from 60°C to over 100°C. nih.gov A temperature in the range of 60–80°C is often cited as optimal for balancing reaction speed with the minimization of side-product formation during cyanomethylation reactions. nih.gov Heating under reflux is a common instruction found in procedures for analogous compounds, though the specific duration can vary significantly, from a few hours to over 72 hours depending on the reactivity of the substrate and the reagents used. rjlbpcs.com

Solvent Effects: The solvent system plays a crucial role in dissolving reactants, stabilizing transition states, and influencing the reaction pathway. For syntheses involving cyanomethylation, polar aprotic solvents like dimethylformamide (DMF) are known to be effective as they can enhance reaction efficiency by stabilizing charged intermediates. nih.gov In multi-phase systems, such as those used in the carbonylation of benzyl halides to form phenylacetic acids, the solvent choice is critical. An aqueous/organic diphase system, for example, might use an organic solvent like p-xylene (B151628) or benzene to dissolve the starting material, while an aqueous phase contains an inorganic base. google.com The hydrolysis step to convert a nitrile or amide to the final carboxylic acid can be performed in various media, including mixtures of dioxane and water or aqueous solutions of acids or bases like hydrochloric acid or sodium hydroxide. rjlbpcs.comscirp.org

The table below conceptualizes how temperature and solvent might be varied in an optimization study for a related hydrolysis reaction, based on common laboratory practices.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Conceptual Yield (%) |

| 1 | Water/Ethanol (1:1) | 50 | 12 | Moderate |

| 2 | Water/Ethanol (1:1) | 80 (Reflux) | 6 | High |

| 3 | Dioxane/Water (9:1) | 100 (Reflux) | 4 | High |

| 4 | Dimethylformamide (DMF) | 80 | 8 | Moderate-High |

| 5 | Toluene (Phase Transfer) | 90 | 12 | Variable |

| 6 | Solvent-free | 70 | 6 | Variable |

This table is illustrative, based on typical conditions for related reactions, as specific comparative data for this compound is not available.

Catalyst Loading and Co-catalyst Influence

Catalysis is central to many modern synthetic routes for phenylacetic acids, offering pathways with higher efficiency and selectivity. This includes transition metal catalysis, phase transfer catalysis, and acid/base catalysis.

Catalyst System: In syntheses analogous to that of this compound, palladium and cobalt catalysts are frequently employed. For example, the carbonylation of benzyl halides, a method to produce phenylacetic acids, can be catalyzed by cobalt hydrocarbonyl salts. google.com Palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are instrumental in cross-coupling reactions that could be used to construct the carbon skeleton. rjlbpcs.com In a Ti(IV)-catalyzed hydrolysis of a primary amide to a carboxylic acid, a catalytic amount of titanium tetrachloride (TiCl₄) was shown to be effective. rjlbpcs.commdpi.com

Catalyst Loading and Co-catalysts: The amount of catalyst used, or catalyst loading, is a fine balance between reaction rate and cost. Typically, loadings are kept low, often in the range of 1-5 mol% relative to the limiting reagent. rjlbpcs.com In some cases, a co-catalyst or ligand is essential for the reaction to proceed efficiently. For instance, in phase-transfer catalysis, a quaternary ammonium salt like an alkyl-ammonium halide is used to shuttle reactants between an aqueous and an organic phase, enabling the reaction to occur at the interface. google.com The influence of a co-catalyst is demonstrated in a TiCl₄-catalyzed hydrolysis, where concentrated HCl is also added to facilitate the conversion of an amide to the carboxylic acid. mdpi.com

The following table illustrates typical catalyst systems and loadings used in the synthesis of related phenylacetic acid derivatives.

| Entry | Reaction Type | Catalyst | Catalyst Loading (mol%) | Co-catalyst/Additive | Conceptual Yield (%) |

| 1 | Carbonylation | Cobalt Hydrocarbonyl | Not specified | Quaternary Ammonium Salt | 84.6 google.com |

| 2 | Suzuki Coupling | Pd(PPh₃)₄ | 5 | Na₂CO₃ (base) | 68 rjlbpcs.com |

| 3 | Amide Hydrolysis | TiCl₄ | ~10 | conc. HCl | 85 mdpi.com |

| 4 | Nitrile Hydrolysis | H₂SO₄ | Stoichiometric (Reagent) | None | High |

| 5 | Cyanation | KCN | Stoichiometric (Reagent) | 18-crown-6 | 64 rjlbpcs.com |

This table presents data from syntheses of analogous compounds to illustrate the roles of catalysts and co-catalysts, as specific data for the target compound is not detailed in the available literature.

Isolation and Purification Techniques

The final stage of synthesis involves the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and byproducts. The methods employed are dictated by the physical and chemical properties of this compound, such as its solid nature and polarity.

Initial Work-up and Isolation: A standard work-up procedure often begins with quenching the reaction, for example, by pouring the mixture into water or an ice bath. mdpi.comorgsyn.org If the product is in an organic solvent, it may be washed with brine and water. rjlbpcs.com The key step for isolating a carboxylic acid like this compound is typically acidification. After the reaction, the mixture is made acidic (e.g., with HCl or H₂SO₄), which protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the aqueous solution. google.comorgsyn.org The solid product can then be collected by filtration.

An alternative is to perform a liquid-liquid extraction. After acidification, the product can be extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane. mdpi.commdpi.com The combined organic layers are then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure using a rotary evaporator. rjlbpcs.commdpi.com

Purification Techniques: Following initial isolation, further purification is often necessary to achieve the desired level of purity (>95%). nih.gov

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., toluene, acetonitrile, or cyclohexane/dioxane) and then allowed to cool slowly. mdpi.com As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

Silica (B1680970) Gel Chromatography: For more challenging separations, column chromatography is used. The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate, sometimes with a small amount of acetic acid added to ensure the carboxylic acid remains protonated and elutes properly. google.com The fractions containing the pure product are collected and the solvent is evaporated.

Washing/Decantation: For crude products obtained after precipitation, washing with cold water or other solvents in which the product has low solubility can remove residual water-soluble impurities. orgsyn.org A procedure for the parent phenylacetic acid involves melting the crude material under hot water and washing by decantation. orgsyn.org

The selection of a purification technique depends on the nature of the impurities and the required final purity of the this compound.

Chemical Reactivity and Mechanistic Investigations of 2 4 Cyanomethyl Phenyl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) is a primary site for a variety of transformations, including nucleophilic acyl substitution reactions. These reactions proceed through the activation of the carboxyl group, making the carbonyl carbon more susceptible to nucleophilic attack.

Esterification and Amidation Reactions

Esterification and amidation are fundamental transformations of the carboxylic acid group in 2-(4-(cyanomethyl)phenyl)acetic acid, converting it into esters and amides, respectively. These derivatives are often crucial intermediates in the synthesis of more complex molecules.

Esterification: The conversion of this compound to its corresponding esters is most commonly achieved through Fischer-Speier esterification. This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it forms drives the reaction toward the ester product. The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.

Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a carboxylate salt with a base (e.g., NaH, K₂CO₃) and then reacting it with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction.

Amidation: The formation of amides from this compound requires converting the hydroxyl group of the carboxylic acid into a better leaving group. While direct reaction with an amine at very high temperatures is possible, it is often impractical. A more common laboratory method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. The synthesis of N-phenylacetamide derivatives is a well-established procedure in organic chemistry. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Conditions | Product |

| Fischer Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Reflux | Methyl 2-(4-(cyanomethyl)phenyl)acetate |

| Alkylation | 1. K₂CO₃2. Ethyl bromide (CH₃CH₂Br) | DMF, Room Temp. | Ethyl 2-(4-(cyanomethyl)phenyl)acetate |

| Amidation (Coupling) | Benzylamine, EDC, HOBt | CH₂Cl₂, Room Temp. | N-benzyl-2-(4-(cyanomethyl)phenyl)acetamide |

| Amidation (via Acid Chloride) | 1. SOCl₂2. Ammonia (B1221849) (NH₃) | 1. Reflux2. 0 °C | 2-(4-(cyanomethyl)phenyl)acetamide |

Formation of Acid Chlorides and Anhydrides

For reactions requiring a more electrophilic carbon center than the carboxylic acid itself provides, this compound can be converted into more reactive derivatives like acid chlorides and anhydrides.

Acid Chlorides: The most common method for synthesizing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). The reaction mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acid chloride. Oxalyl chloride ((COCl)₂) can also be used, often with a catalytic amount of dimethylformamide (DMF). The resulting 2-(4-(cyanomethyl)phenyl)acetyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with weak nucleophiles like alcohols, amines, and carboxylates. The conversion of phenylacetic acids to their corresponding acid chlorides is a key step in reactions like the Hell-Volhard-Zelinsky (HVZ) reaction. nih.gov

Acid Anhydrides: Symmetrical anhydrides can be prepared by reacting the acid chloride with the sodium salt of the parent carboxylic acid (sodium 2-(4-(cyanomethyl)phenyl)acetate). Alternatively, dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) at elevated temperatures can yield the anhydride (B1165640).

Table 2: Synthesis of Reactive Acyl Derivatives

| Derivative | Reagents | Conditions | Product |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., Toluene) | 2-(4-(cyanomethyl)phenyl)acetyl chloride |

| Acid Chloride | Oxalyl Chloride ((COCl)₂), DMF (cat.) | Dichloromethane (CH₂Cl₂), Room Temp. | 2-(4-(cyanomethyl)phenyl)acetyl chloride |

| Anhydride | 1. SOCl₂2. Sodium 2-(4-(cyanomethyl)phenyl)acetate | Sequential reaction | 2-(4-(cyanomethyl)phenyl)acetic anhydride |

Reactions at the Nitrile (Cyanomethyl) Functionality

The cyanomethyl group (–CH₂CN) offers a different set of reactive possibilities, centered on the carbon-nitrogen triple bond of the nitrile. These reactions include hydrolysis, reduction, and nucleophilic additions.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. This transformation is valuable for converting the cyanomethyl group into other important functionalities.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile is first protonated, which activates the carbon atom toward nucleophilic attack by water. The resulting imidic acid tautomerizes to a primary amide. With prolonged heating and harsher conditions, the amide can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. It is often possible to control the reaction to stop at the amide stage by using milder conditions.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to give an imidic acid, which tautomerizes to the amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt upon extended reaction times or with stronger heating. Acidification in the work-up step then yields the carboxylic acid.

Enzymatic hydrolysis using nitrilase enzymes presents a green chemistry approach for converting nitriles to carboxylic acids, often with high specificity and under mild conditions. researchgate.net These enzymes are particularly noted for their application in synthesizing useful aryl acids like derivatives of phenylacetic acid. researchgate.net

Table 3: Hydrolysis of the Nitrile Group

| Reaction Type | Reagents | Conditions | Major Product |

| Partial Hydrolysis | H₂SO₄, H₂O | Moderate Heat | 2-(4-(2-amino-2-oxoethyl)phenyl)acetic acid |

| Complete Hydrolysis | NaOH, H₂O then H₃O⁺ | Reflux then Acidification | 2,2'-(1,4-phenylene)diacetic acid |

| Enzymatic Hydrolysis | Nitrilase enzyme, water | pH 7, Room Temp. | 2,2'-(1,4-phenylene)diacetic acid |

Reduction to Amines

The nitrile group is readily reduced to a primary amine (–CH₂NH₂). This reaction provides a pathway to synthesize phenethylamine (B48288) derivatives, which are important structural motifs in many biologically active compounds.

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the LiAlH₄ to the nitrile carbon. Two successive additions occur, leading to a nitrogen-aluminum complex which, upon hydrolysis in an aqueous work-up step, yields the primary amine. The reduction of nitrile groups in complex molecules using LiAlH₄ is a well-established synthetic method. nih.gov

Another widely used method is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Palladium (Pd), Platinum (PtO₂), or Raney Nickel.

Table 4: Reduction of the Nitrile Group

| Reagent(s) | Conditions | Product |

| 1. Lithium Aluminum Hydride (LiAlH₄)2. H₂O | 1. THF, Reflux2. Aqueous work-up | 2-(4-(2-aminoethyl)phenyl)acetic acid |

| Hydrogen (H₂), Raney Nickel | High Pressure, Ethanol (B145695) | 2-(4-(2-aminoethyl)phenyl)acetic acid |

| Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂) | Methanol, Room Temp. | 2-(4-(2-aminoethyl)phenyl)acetic acid |

Nucleophilic Additions to the Nitrile Group

The nitrile group can act as an electrophile, undergoing addition reactions with strong carbon-based nucleophiles such as Grignard reagents and organolithium compounds. wikipedia.org These reactions are a powerful tool for forming new carbon-carbon bonds.

Reaction with Grignard Reagents: When this compound is treated with a Grignard reagent (R-MgX), the reagent will first react with the acidic proton of the carboxylic acid. Therefore, this functionality must be protected (e.g., as an ester) before reaction at the nitrile is possible. Once protected, the Grignard reagent adds to the electrophilic carbon of the nitrile group to form an intermediate imine-magnesium salt. Hydrolysis of this intermediate with aqueous acid does not yield an amine, but rather a ketone, as the imine is hydrolyzed. This provides a route to synthesize various ketones.

Pinner Reaction: In the presence of an alcohol and a strong acid like hydrogen chloride (HCl), the nitrile group can undergo a Pinner reaction. The nitrile nitrogen is protonated, activating the carbon for attack by the alcohol. The product is a stable imino ether salt (a Pinner salt). Subsequent hydrolysis of the Pinner salt with water can yield an ester.

Table 5: Nucleophilic Addition to the Nitrile Group

| Reaction Type | Reagents (assuming protected acid) | Intermediate | Final Product (after hydrolysis) |

| Grignard Reaction | 1. Methylmagnesium bromide (CH₃MgBr)2. H₃O⁺ | Iminomagnesium salt | 2-(4-(2-oxopropyl)phenyl)acetic acid |

| Pinner Reaction | 1. Ethanol (EtOH), HCl (gas)2. H₂O, heat | Imino ether hydrochloride | Ethyl 2-(4-(cyanomethyl)phenyl)acetate |

Applications in Heterocyclic Synthesis (e.g., Thiazoles, Triazoles)

The compound this compound is a versatile building block for synthesizing heterocyclic compounds due to its multiple reactive sites. Its carboxylic acid and nitrile functionalities allow for various cyclization strategies to produce rings like thiazoles and triazoles, which are significant scaffolds in medicinal chemistry. nih.govnih.gov

Triazole Synthesis: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through multi-step reactions starting from this compound or its esters. A common pathway involves converting the carboxylic acid to a hydrazide, which then acts as a key intermediate. This hydrazide can undergo cyclization with various reagents to form the triazole ring. For instance, new Schiff bases can be derived from the condensation of 4-amino-1,2,4-triazole (B31798) with carbonyl compounds, which can be further modified. chemmethod.com Multi-component reactions involving primary amines, enolizable ketones, and azides also provide a direct route to 1,2,3-triazoles. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for creating 1,4-disubstituted 1,2,3-triazoles. nih.gov

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classical and effective method for forming the thiazole ring. youtube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com In the context of this compound, the α-halogenated derivative (discussed in section 3.3.1) could serve as the α-halo carbonyl equivalent after conversion to an ester or other suitable form. This intermediate can then react with a thioamide to construct the thiazole ring, bearing the cyanomethylphenyl substituent. Various methods for thiazole synthesis exist, including reactions of acetophenones with thiourea (B124793) in the presence of iodine and ethanol. youtube.com

A representative synthetic scheme for thiazole formation is shown below:

Table 1: Representative Hantzsch Thiazole Synthesis

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | α-Haloketone | Thioamide | Thiazole derivative | Ring formation |

| 2 | α-Brominated ester of this compound | Thioacetamide | 2-methyl-4-(alkoxycarbonyl)-5-(4-(cyanomethyl)phenyl)thiazole | Introduction of the target substituent onto the thiazole ring |

Reactions at the Benzylic Methylene (B1212753) Group

The benzylic methylene group (-CH₂-) in this compound is positioned between the phenyl ring and the carboxylic acid group, making its protons acidic and susceptible to various reactions.

The α-position of carboxylic acids can be halogenated through reactions like the Hell-Volhard-Zelinsky (HVZ) reaction. jove.comjove.com This method involves treating the carboxylic acid with a halogen (such as Br₂ or Cl₂) and a catalytic amount of a phosphorus trihalide (e.g., PBr₃). jove.comchemistrysteps.com The reaction proceeds through the formation of an acid halide intermediate, which then enolizes. jove.comchemistrysteps.com This enol form attacks the halogen, leading to the α-halogenated acid halide, which is subsequently hydrolyzed to the final α-halo acid product. jove.comjove.com Applying this to this compound would yield 2-halo-2-(4-(cyanomethyl)phenyl)acetic acid. This product is a valuable synthetic intermediate for introducing other functional groups at the alpha position.

The direct alkylation of the α-carbon of arylacetic acids is a powerful tool for creating new C-C bonds. nih.gov This transformation typically requires a strong base to deprotonate the benzylic methylene group, forming a nucleophilic enolate. Lithium diisopropylamide (LDA) is a common choice, though its use can be complicated by the presence of the acidic carboxylic proton. nih.gov To circumvent this, the reaction is often performed on the corresponding ester derivative. Highly enantioselective direct alkylations of phenylacetic acids have been achieved using chiral lithium amides, which act as traceless auxiliaries. nih.gov These reactions demonstrate good yields and high enantioselectivity with a variety of alkylating agents, including methyl iodide, ethyl iodide, and benzyl (B1604629) bromide. nih.gov

Table 2: Enantioselective Alkylation of Phenylacetic Acid

| Alkylating Agent | Enantiomeric Excess (ee) | Yield | Reference |

| Iodomethane | 88% | 83% | nih.gov |

| Iodoethane | 96% | 81% | nih.gov |

| Benzyl bromide | 92% | - | nih.gov |

| 2-Iodopropane | 97% | - | nih.gov |

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water or ethanol. iupac.org The active methylene group in this compound can participate in such reactions. For example, its ester derivative can undergo a Knoevenagel condensation with aldehydes or ketones in the presence of a base. This reaction forms a new carbon-carbon double bond. Another relevant reaction is the Perkin condensation, where an aromatic aldehyde condenses with an acid anhydride and its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid. A procedure for the condensation of phenylacetic acid with cinnamic aldehyde has been described. orgsyn.org

Aromatic Ring Functionalization

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the reaction are dictated by the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com The benzene (B151609) ring of this compound has two substituents: a carboxymethyl group (-CH₂COOH) and a cyanomethyl group (-CH₂CN), positioned para to each other.

Both the carboxymethyl and cyanomethyl groups are electron-withdrawing and thus act as deactivating groups, making the aromatic ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.comncert.nic.in Deactivating groups generally direct incoming electrophiles to the meta position. wikipedia.orgmasterorganicchemistry.com In this specific molecule, the two available positions on the ring are ortho to one group and meta to the other. Therefore, electrophilic substitution reactions like nitration, halogenation, or sulfonation are expected to occur at the positions ortho to both the -CH₂COOH and -CH₂CN groups. The deactivating nature of these substituents means that forcing conditions may be necessary to achieve substitution. uci.edu

Palladium-Catalyzed Cross-Coupling Reactions

Detailed research findings specifically documenting the palladium-catalyzed cross-coupling reactions of this compound are not extensively available in the reviewed literature. Palladium-catalyzed cross-coupling reactions are a fundamental class of reactions in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov These reactions typically involve an organic halide or pseudohalide and an organometallic coupling partner, catalyzed by a palladium complex. wikipedia.org The general mechanism often involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

While the specific application of this compound in such reactions is not detailed, the structural motifs present in the molecule—a phenylacetic acid derivative with a cyanomethyl substituent—suggest potential reactivity. The aryl group could, in principle, be functionalized to participate in cross-coupling, for instance, by conversion of the carboxylic acid to a different functional group or by functionalization of the aromatic ring. However, without specific studies, any discussion of reaction conditions or outcomes remains speculative.

Kinetic and Thermodynamic Studies of Transformations

Comprehensive kinetic and thermodynamic data for transformations involving this compound are not readily found in the public domain. Such studies are crucial for understanding reaction mechanisms, optimizing process conditions, and assessing the feasibility of chemical transformations.

Reaction Rate Determinations

Specific reaction rate determinations for transformations of this compound have not been reported in the available scientific literature. Kinetic studies on related phenylacetic acid derivatives have been conducted in other contexts, such as oxidation reactions. For instance, the oxidation of phenylacetic acid by potassium permanganate (B83412) has been shown to be first order with respect to the oxidant and zero order with respect to the substrate under certain acidic conditions. orientjchem.orgresearchgate.net However, these findings cannot be directly extrapolated to this compound due to the electronic and steric influence of the cyanomethyl substituent.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of "2-(4-(cyanomethyl)phenyl)acetic acid" in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are used to identify the different types of proton and carbon atoms in the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the integration of ¹H signals reflects the ratio of protons, and coupling patterns reveal adjacent non-equivalent protons.

For "this compound," the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the two methylene (B1212753) (-CH₂-) groups, and the aromatic protons on the para-substituted benzene (B151609) ring. The ¹³C NMR spectrum will correspondingly display signals for the carboxyl carbon, the nitrile carbon, the two methylene carbons, and the carbons of the aromatic ring.

Predicted NMR data provides a reference for the expected spectral features of the molecule.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.42 | singlet | 1H | -COOH |

| 7.38 | doublet (J=8.2 Hz) | 2H | Aromatic CH (ortho to -CH₂COOH) |

| 7.30 | doublet (J=8.2 Hz) | 2H | Aromatic CH (ortho to -CH₂CN) |

| 3.75 | singlet | 2H | -CH₂CN |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| 176.7 | C | -COOH |

| 136.0 | C | Aromatic C-1 (ipso, attached to -CH₂COOH) |

| 133.4 | C | Aromatic C-4 (ipso, attached to -CH₂CN) |

| 129.9 | CH | Aromatic CH (ortho to -CH₂CN) |

| 128.7 | CH | Aromatic CH (ortho to -CH₂COOH) |

| 117.8 | C | -CN |

| 39.7 | CH₂ | -CH₂COOH |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between different nuclei, which is crucial for assembling the molecular structure and confirming assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For "this compound," a COSY spectrum would show a cross-peak between the aromatic protons at ~7.38 ppm and ~7.30 ppm, confirming their ortho relationship on the benzene ring. The methylene protons and the carboxylic acid proton are expected to be singlets and would not show correlations unless there is long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is a highly sensitive method for assigning carbon signals. For this molecule, an HSQC spectrum would show correlation cross-peaks between the proton signal at ~3.65 ppm and the carbon signal at ~39.7 ppm (-CH₂COOH), the proton signal at ~3.75 ppm and the carbon signal at ~20.8 ppm (-CH₂CN), and the aromatic proton signals (~7.30-7.38 ppm) with their corresponding aromatic carbon signals (~128-130 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds), which is critical for piecing together the molecular skeleton. Key expected HMBC correlations for "this compound" would include:

The protons of the acetic acid methylene group (-CH₂COOH, ~3.65 ppm) to the carboxyl carbon (~176.7 ppm), the ipso-aromatic carbon (~136.0 ppm), and the ortho-aromatic carbons (~128.7 ppm).

The protons of the cyanomethyl group (-CH₂CN, ~3.75 ppm) to the nitrile carbon (~117.8 ppm), the ipso-aromatic carbon (~133.4 ppm), and the ortho-aromatic carbons (~129.9 ppm).

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. Unlike solution NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the local structure, packing, and dynamics within a crystal lattice. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can have distinct physical properties. For "this compound," ssNMR could be used to identify and distinguish between potential polymorphic forms by detecting differences in the chemical shifts and relaxation times of the carbon and proton nuclei in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For "this compound," HRMS is crucial for confirming its elemental formula, C₁₀H₉NO₂.

Calculated Molecular Mass Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | |

| Exact Mass | 175.063329 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion, M⁺˙ or [M+H]⁺), inducing its fragmentation, and then analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure.

For "this compound," a plausible fragmentation pathway can be proposed based on its functional groups. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (H₂O, 18 Da). The benzylic position also provides a site for favorable cleavage.

A likely primary fragmentation step would be the loss of the carboxylic acid group to form a stable benzylic cation.

Initial Ionization: The molecule forms a molecular ion (M⁺˙) at m/z = 175.

Primary Fragmentation: The most probable fragmentation is the cleavage of the C-C bond adjacent to the carboxylic acid, leading to the loss of the •COOH radical (45 Da), resulting in a highly stable benzyl (B1604629) cation fragment at m/z = 130. This fragment, the 4-(cyanomethyl)benzyl cation, would be expected to be a major peak in the spectrum.

Further Fragmentation: The fragment at m/z 130 could potentially undergo further fragmentation, such as the loss of the nitrile group (-CN, 26 Da) or rearrangement.

Analysis of these fragmentation pathways is essential for confirming the connectivity of the cyanomethyl, phenyl, and acetic acid moieties within the molecule.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular bonding.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups: the nitrile (C≡N) and the carboxylic acid (-COOH).

Nitrile Group (C≡N): The nitrile group exhibits a sharp and intense absorption band in the IR spectrum in the region of 2250-2230 cm⁻¹. pressbooks.publibretexts.orgopenstax.org This band is due to the C≡N stretching vibration. Its position can be slightly influenced by conjugation. Aromatic nitriles typically absorb in the lower end of this range. pressbooks.pubopenstax.org This peak is highly diagnostic due to the relative scarcity of other functional groups absorbing in this region. pressbooks.publibretexts.org

Carboxylic Acid Group (-COOH): This group gives rise to several distinct vibrational modes:

O-H Stretch: The hydroxyl (O-H) stretching vibration of the carboxylic acid is one of the most recognizable features in an IR spectrum. Due to strong intermolecular hydrogen bonding, which typically leads to the formation of a cyclic dimer in the solid state, this absorption appears as a very broad and strong band extending from approximately 3300 cm⁻¹ to 2500 cm⁻¹. pressbooks.publibretexts.orgopenstax.orglibretexts.org

C=O Stretch: The carbonyl (C=O) stretching vibration results in a strong, sharp absorption. For a hydrogen-bonded dimer, this peak is typically observed around 1710 cm⁻¹. pressbooks.publibretexts.orgopenstax.org The presence of conjugation with the phenyl ring can lower this frequency slightly. pressbooks.publibretexts.org

C-O Stretch and O-H Bend: Other vibrations associated with the carboxylic acid group, such as the C-O stretching and in-plane O-H bending, appear in the fingerprint region of the spectrum (1300-900 cm⁻¹).

A study on the related molecule 2-(4-Cyanophenylamino)acetic acid showed detailed assignments for these functional groups, which can serve as a reference. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Nitrile | C≡N stretch | 2250 - 2230 | Strong, Sharp |

| Carboxylic Acid | C=O stretch (dimer) | ~1710 | Strong |

| Phenyl Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O stretch / O-H bend | 1300 - 1200 | Medium |

In the condensed phase, carboxylic acids like this compound predominantly exist as hydrogen-bonded dimers. pressbooks.publibretexts.org This intermolecular interaction has a profound effect on the vibrational spectra. The hydrogen bond between the hydroxyl proton of one molecule and the carbonyl oxygen of another is strong. This interaction significantly weakens the O-H bond, causing its stretching frequency to decrease and the absorption band to become exceptionally broad. nih.gov Conversely, the hydrogen bonding slightly weakens the C=O double bond, leading to a decrease in its stretching frequency compared to a free, non-hydrogen-bonded (monomeric) carboxylic acid, which absorbs at a higher wavenumber (~1760 cm⁻¹). pressbooks.publibretexts.org The study of these spectral shifts provides direct evidence for the presence and nature of hydrogen bonding. Advanced techniques like two-dimensional infrared spectroscopy can even probe the ultrafast dynamics and couplings within these hydrogen-bonded structures. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

For this compound, a single-crystal X-ray diffraction study would elucidate the spatial relationship between the phenyl ring, the acetic acid moiety, and the cyanomethyl group. For example, in the crystal structure of the related compound 2-[4-(Carboxymethyl)phenoxy]acetic acid, the acetic acid unit was found to be nearly perpendicular to the benzene ring. nih.gov A similar analysis would determine these dihedral angles for the title compound.

Chromatographic Method Development and Validation

Developing and validating chromatographic methods is essential for quality control, ensuring the identity, purity, and concentration of this compound in research and production settings.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. nih.gov A typical method would be a reverse-phase HPLC (RP-HPLC) method.

Method Development:

Column: A C18 (octadecylsilyl) column is commonly used, providing a non-polar stationary phase that effectively retains the phenylacetic acid derivative. sigmaaldrich.comjchr.org

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). nih.govsigmaaldrich.com The aqueous phase is often acidified with phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry. sigmaaldrich.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with different polarities. rsc.org

Detection: Ultraviolet (UV) detection is standard, as the phenyl ring provides strong chromophores. The detection wavelength is typically set at a λmax of the compound, for instance around 215 nm, to ensure high sensitivity. sigmaaldrich.com

Method Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). jchr.org

Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range. nih.gov

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision). jchr.org

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). jchr.org

Table 3: Typical HPLC Method Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com | Provides separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Phosphoric Acid B: Acetonitrile sigmaaldrich.com | A buffered, reverse-phase system for separation. | | Elution | Gradient or Isocratic (e.g., 75:25 A:B) sigmaaldrich.com | To optimize separation time and resolution. | | Flow Rate | 1.0 mL/min nih.govsigmaaldrich.com | Controls retention time and backpressure. | | Column Temperature | 35 °C sigmaaldrich.com | Ensures reproducible retention times. | | Detection | UV at 215 nm sigmaaldrich.com | Monitors the analyte based on its UV absorbance. | | Injection Volume | 5-10 µL | Introduces a precise amount of sample. |

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, direct analysis of carboxylic acids like this compound is often challenging due to their low volatility and high polarity, which can lead to poor peak shape, broad peaks, and low detection limits. colostate.edu To overcome these limitations, derivatization is a crucial prerequisite for converting the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com The primary methods for derivatizing carboxylic acids are alkylation (most commonly esterification) and silylation. colostate.edu

The conversion of the carboxylic acid group into an ester, typically a methyl or ethyl ester, significantly increases the compound's volatility. This can be achieved using various esterification reagents. For instance, treatment with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst like boron trifluoride (BF₃) is a common and effective method. greyhoundchrom.com Another approach involves the use of diazomethane (B1218177) or its derivatives, which react rapidly with carboxylic acids to form methyl esters. colostate.edu

The selection of the appropriate derivatization strategy and reaction conditions is critical for achieving reproducible and accurate quantitative results. Factors such as reaction time, temperature, and the solvent used for derivatization must be optimized. sigmaaldrich.comresearchgate.net For example, a study on the derivatization of phenyl carboxylic acids using a silylating agent investigated reaction times ranging from 20 to 100 minutes at 80°C to ensure complete reaction. researchgate.net

Following successful derivatization, the resulting derivative is analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. The chromatographic conditions, including the type of capillary column and the oven temperature program, must be carefully selected to achieve optimal separation from other components in the sample matrix.

Interactive Data Table: Plausible GC Derivatization Strategies for this compound

| Derivatization Method | Reagent(s) | Typical Conditions | Derivative Formed | GC Column (example) | Detector |

| Esterification (Methylation) | Methanol / Boron Trifluoride (BF₃) | Heat at 60-100°C for 5-15 min | Methyl 2-(4-(cyanomethyl)phenyl)acetate | DB-5ms (5% Phenyl-methylpolysiloxane) | MS, FID |

| Silylation (TMS) | BSTFA + 1% TMCS | Heat at 60-80°C for 30-60 min | This compound, TMS ester | HP-5MS (5% Phenyl Methyl Siloxane) | MS, FID |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical tool in synthetic organic chemistry due to its simplicity, speed, and cost-effectiveness. rsc.org It is exceptionally well-suited for monitoring the progress of chemical reactions, allowing chemists to quickly ascertain the consumption of starting materials and the formation of products. rsc.org In the synthesis of this compound, TLC can be used to track the conversion of precursors, for instance, the hydrolysis of a corresponding nitrile or ester, or the oxidation of a corresponding alcohol.

The fundamental principle of TLC involves spotting a small aliquot of the reaction mixture onto a stationary phase, typically a glass or aluminum plate coated with a thin layer of an adsorbent like silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). By capillary action, the eluent ascends the plate, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. The separation is governed by the polarity of the compounds, the adsorbent, and the eluent system.

For a compound like this compound, which possesses both a polar carboxylic acid group and a moderately polar cyanomethylphenyl moiety, a silica gel plate (Silica Gel 60 F254) is an appropriate stationary phase. The F254 indicator allows for the visualization of spots under UV light at 254 nm, where compounds containing aromatic rings will appear as dark spots due to fluorescence quenching.

The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like n-hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The polarity of the eluent is adjusted to obtain a retention factor (Rf) for the product in the ideal range of 0.3-0.5 for clear separation from reactants and byproducts. For phenylacetic acid derivatives, a common eluent system is a mixture of n-hexane and ethyl acetate. rsc.org By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the TLC plate, one can visually track the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. researchgate.net

Interactive Data Table: Suggested TLC System for Monitoring the Synthesis of this compound

| Parameter | Description | Details |

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica Gel 60 F254 on aluminum or glass backing |

| Mobile Phase (Eluent) | The solvent system that moves up the plate. | n-Hexane / Ethyl Acetate (e.g., in a 2:1 or 1:1 ratio, adjustable based on observed separation) |

| Application | Method of applying the sample to the plate. | Capillary tube spotting of a dilute solution of the reaction mixture. |

| Visualization | Method to see the separated spots. | UV light (254 nm) for initial visualization. Staining with a potassium permanganate (B83412) (KMnO₄) solution can also be used, as the carboxylic acid is susceptible to oxidation. |

| Interpretation | How to assess the reaction progress. | The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 2-(4-(cyanomethyl)phenyl)acetic acid.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule dictates its chemical behavior. Analysis of the molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For a related compound, 2-(4-Cyanophenylamino)acetic acid, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set have been performed, providing valuable comparative data. nih.govnih.govresearchgate.net

The calculated HOMO and LUMO energies for 2-(4-Cyanophenylamino)acetic acid were found to be -6.2056 eV and -1.2901 eV, respectively. nih.govnih.govresearchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carboxylic acid group, which are electron-rich regions. The LUMO is likely to be distributed over the phenyl ring and the electron-withdrawing cyanomethyl and carboxylic acid groups.

Table 1: Calculated Electronic Properties of the Analogous Compound 2-(4-Cyanophenylamino)acetic acid

| Property | Value |

| HOMO Energy | -6.2056 eV |

| LUMO Energy | -1.2901 eV |

| HOMO-LUMO Energy Gap | 4.9155 eV |

Data sourced from DFT calculations on 2-(4-Cyanophenylamino)acetic acid. nih.govnih.govresearchgate.net

Frontier Orbital Theory in Reactivity Prediction

Frontier Orbital Theory (FOT) utilizes the properties of the HOMO and LUMO to predict the reactivity of molecules. The theory posits that chemical reactions are most likely to occur at sites where the overlap between the HOMO of a nucleophile and the LUMO of an electrophile is maximized.

In the case of this compound, the HOMO distribution indicates that electrophilic attack would likely occur at the phenyl ring or the carboxylic acid's oxygen atoms. Conversely, the LUMO's localization suggests that nucleophilic attack would be favored at the carbon atoms of the nitrile and carboxylic acid groups, as well as the phenyl ring. The relatively large HOMO-LUMO gap, inferred from the analogous compound, suggests that this compound is a moderately stable molecule.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, with minima on the PES corresponding to stable conformers.

For the parent compound, phenylacetic acid, and its halogenated analogues, theoretical calculations have shown that the conformational preferences are largely governed by hyperconjugative effects. researchgate.net The rotation around the C-C bond connecting the phenyl ring and the acetic acid moiety is a key conformational determinant. The most stable conformer of phenylacetic acid is typically one where the carboxylic acid group is not in the same plane as the phenyl ring to minimize steric hindrance. Similar conformational behavior is expected for this compound, with the added influence of the cyanomethyl group on the electronic and steric landscape.

A conformational scan of the dihedral angle between the phenyl ring and the carboxylic acid group would reveal the rotational energy barrier and the most stable conformations. It is anticipated that multiple low-energy conformers exist, which could be significant in its interactions with biological targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into processes that are not accessible through static quantum chemical calculations.

Intermolecular Interactions and Aggregation Behavior

In the condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations can be employed to study these intermolecular interactions, which are dominated by hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers and larger aggregates. The nitrile group also contributes to the molecule's polarity and can participate in dipole-dipole interactions. MD simulations can predict the preferred modes of aggregation in different solvents, which is crucial for understanding its solubility and crystallization behavior. For instance, simulations of carboxylic acids in aqueous solution can reveal the structure of the solvation shell and the dynamics of hydrogen bonding with water molecules. osti.gov

Predictive Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This allows for the prediction of reaction kinetics and the exploration of different reaction pathways.

For this compound, several types of reactions could be modeled:

Reactions at the carboxylic acid group: Esterification, amidation, and decarboxylation are common reactions of carboxylic acids. Computational modeling can elucidate the mechanisms of these reactions, including the role of catalysts.

Reactions at the nitrile group: Hydrolysis of the nitrile to a carboxylic acid or an amide, or its reduction to an amine, are potential transformations. Theoretical calculations can predict the feasibility of these reactions under different conditions.

Reactions involving the phenyl ring: Electrophilic aromatic substitution on the phenyl ring is another possibility, and computational models can predict the regioselectivity of such reactions.

By mapping the potential energy surface for a given reaction, the structures of the transition states can be located, and the activation energy barriers can be calculated. This information is invaluable for understanding the reactivity of this compound and for designing synthetic routes to new derivatives.

Structure-Reactivity Relationship (SAR) Studies (Purely Theoretical)

While specific theoretical structure-activity relationship (SAR) studies focusing solely on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential reactivity can be derived from computational analyses of structurally similar compounds. By examining the theoretical data of analogous molecules, it is possible to extrapolate and predict how structural modifications to this compound would likely influence its chemical behavior.

A pertinent example for such a comparative analysis is the compound 2-(4-cyanophenylamino)acetic acid, which shares the cyanophenyl and acetic acid moieties, differing by the linkage to the phenyl ring (an amino bridge instead of a direct carbon-carbon bond). Detailed quantum chemical calculations have been performed on this analog, providing insights into its electronic structure and reactivity, which can serve as a valuable reference point.

Detailed Research Findings